3-Methyl-4-(methylthio)phenol

Description

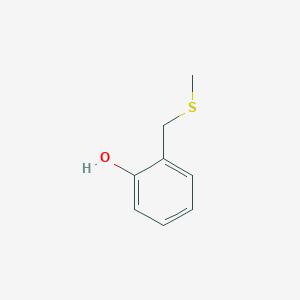

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-methylsulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-6-5-7(9)3-4-8(6)10-2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKALYYFVKBXHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051996 | |

| Record name | 3-Methyl-4-(methylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | Phenol, 3-methyl-4-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3120-74-9 | |

| Record name | 3-Methyl-4-(methylthio)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3120-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylthiomethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003120749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-4-(methylthio)phenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-methyl-4-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-4-(methylthio)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylthio)-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(METHYLTHIO)-M-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304RF69F8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Methyl-4-(methylthio)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-(methylthio)phenol, also known as 4-(methylthio)-m-cresol, is an aromatic organic compound with the chemical formula C₈H₁₀OS.[1][2][3] It is a subject of interest in various chemical and biological studies, primarily recognized as a key intermediate in the synthesis of organophosphorus pesticides and as a metabolite of the nematicide Fenamiphos.[1][3] This technical guide provides a comprehensive overview of its chemical properties, available spectroscopic data, and known biological relevance, presented in a format tailored for scientific professionals.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀OS | [1][2][3] |

| Molecular Weight | 154.23 g/mol | [2][3] |

| Appearance | Off-white to light beige solid; colorless needle-like crystals | [1] |

| Melting Point | 56-60 °C | [2] |

| Boiling Point | 151 °C at 15 mmHg; 186 °C at 2.67 kPa | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents such as chloroform, methanol, and ethanol.[1] | |

| CAS Number | 3120-74-9 | [1][2][3] |

| Synonyms | 4-(Methylthio)-m-cresol, 3-Methyl-4-methylsulfanylphenol, MTMC | [2] |

Synthesis and Reactions

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Spectral data is available, which can be used to confirm the presence and connectivity of protons in the molecule.

-

¹³C NMR: The carbon skeleton of the molecule has been characterized by ¹³C NMR spectroscopy.

Infrared (IR) Spectroscopy

-

IR spectral data for this compound is available and can be used to identify the functional groups present in the molecule, such as the hydroxyl (-OH) and methyl (-CH₃) groups, as well as the aromatic ring and the carbon-sulfur bond.[4]

Mass Spectrometry (MS)

-

While mass spectral data for the closely related isomer, 4-(methylthio)phenol, is available, a specific mass spectrum for this compound was not found in the surveyed literature.[5][6] However, based on its structure, the expected molecular ion peak would be at m/z 154.

Biological Relevance: A Metabolite of Fenamiphos

This compound is a known metabolite of Fenamiphos, a broad-spectrum nematicide. The metabolic transformation of Fenamiphos in biological systems is a critical aspect of its toxicological and environmental profile. The pathway involves the hydrolysis of the phosphate (B84403) ester bond, leading to the formation of the phenolic metabolite.

Metabolic Pathway of Fenamiphos

Caption: Metabolic pathway of Fenamiphos to this compound.

Applications in Chemical Synthesis

The primary application of this compound is as a chemical intermediate. Its phenolic hydroxyl group and the aromatic ring can be further functionalized to synthesize more complex molecules, particularly organophosphorus compounds used as pesticides.

Role as a Chemical Intermediate

Caption: Logical flow of this compound's use in synthesis.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[2] It is also reported to be irritating to the respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator, should be used when handling this compound. Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a well-characterized chemical intermediate with established physical and spectroscopic properties. Its primary significance lies in its role in the synthesis of agrochemicals and as a metabolite in toxicological studies of Fenamiphos. While a detailed, publicly available synthesis protocol is elusive, the general synthetic route is known. The provided data serves as a valuable resource for researchers and professionals in the fields of synthetic chemistry, toxicology, and drug development.

References

In-Depth Technical Guide to the Structure Elucidation of CAS 3120-74-9: 3-Methyl-4-(methylthio)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 3-Methyl-4-(methylthio)phenol (CAS 3120-74-9). It details the analytical techniques and experimental protocols used to confirm its chemical structure, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide discusses its relevant physicochemical properties, synthesis, and its role as a significant metabolite of the organophosphate nematicide, Fenamiphos (B133129). The metabolic pathway of Fenamiphos and the mechanism of cholinesterase inhibition are also presented.

Introduction

This compound, with the CAS registry number 3120-74-9, is an aromatic organic compound with the chemical formula C₈H₁₀OS.[1][2][3] Its structure is characterized by a phenol (B47542) ring substituted with a methyl group at the 3-position and a methylthio group at the 4-position. This compound is of particular interest in the fields of environmental science and toxicology as it is a primary metabolite of Fenamiphos, a systemic and broad-spectrum nematicide with anticholinesterase activity.[1] Understanding the structure and properties of this compound is crucial for metabolism studies, environmental monitoring, and in the development of potential bioremediation strategies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀OS | [1][2][3] |

| Molecular Weight | 154.23 g/mol | [2] |

| Appearance | Off-white to light beige solid | [1] |

| Melting Point | 56-60 °C | [2] |

| Boiling Point | 151 °C at 15 mmHg | [1][3] |

| Solubility | Soluble in chloroform (B151607) and methanol. | [1] |

Structure Elucidation

The definitive structure of this compound has been elucidated using a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, and the methylthio protons. The hydroxyl proton signal may be broad and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule. The spectrum for this compound would display signals for the aromatic carbons, the methyl carbon, and the methylthio carbon.

Table 2: Predicted NMR Data for this compound

While specific, experimentally derived peak assignments with coupling constants were not available in the searched literature, a predicted summary based on standard chemical shift values is provided below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 115 - 140 |

| Phenolic OH | Variable (broad) | - |

| Ar-CH₃ | ~2.3 | ~20 |

| S-CH₃ | ~2.5 | ~15 |

| Aromatic C-O | - | 150 - 160 |

| Aromatic C-S | - | 125 - 135 |

| Aromatic C-C | - | 120 - 130 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands as detailed in Table 3.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch (phenol) | 3200-3600 (broad) | Indicates the presence of the hydroxyl group. |

| C-H stretch (aromatic) | 3000-3100 | Aromatic C-H bonds. |

| C-H stretch (aliphatic) | 2850-3000 | Methyl and methylthio C-H bonds. |

| C=C stretch (aromatic) | 1450-1600 | Aromatic ring vibrations. |

| C-O stretch (phenol) | 1200-1260 | Stretching of the C-O bond. |

| C-S stretch | 600-800 | Stretching of the C-S bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z of approximately 154.

The fragmentation pattern is influenced by the functional groups present. Common fragmentation pathways for phenols include the loss of a hydrogen radical to form a phenoxy radical, or the loss of a CO molecule. For thioethers, cleavage of the C-S bond is a common fragmentation pathway. A proposed fragmentation pathway is illustrated below.

Caption: Proposed Mass Spectrometry Fragmentation of this compound.

Synthesis Protocol

This compound can be synthesized from m-cresol (B1676322) and dimethyl disulfide. While a detailed, step-by-step protocol for this specific synthesis was not found in the searched literature, a general procedure based on the synthesis of a similar compound, 4-methyl-2-(methylthio)-phenol, is provided below.[4] This protocol would require optimization for the synthesis of the target compound.

Experimental Protocol: Synthesis of a Methylthiophenol Derivative

-

Drying of Reactant: A mixture of the starting cresol (B1669610) (e.g., p-cresol, 0.60 moles) and toluene (B28343) (20 ml) is distilled to remove any water.

-

Activation: Aluminum turnings (0.04 gram atoms) are added to the dried cresol, and the mixture is heated to 150-160 °C until the evolution of hydrogen gas ceases.

-

Thiolation: Dimethyl disulfide (0.4 moles) is added, and the mixture is heated at reflux (approximately 160 °C) overnight.

-

Work-up: The reaction mixture is then refluxed for an additional 4 hours before being flashed under vacuum.

-

Purification: The resulting mixture is distilled through a packed column to yield the final product. The identity of the compound is then confirmed by NMR analysis.

Caption: General workflow for the synthesis of a methylthiophenol derivative.

Biological Relevance: Metabolite of Fenamiphos

This compound is a key metabolite in the degradation of Fenamiphos, an organophosphate pesticide. The metabolic pathway of Fenamiphos primarily involves two key steps: oxidation and hydrolysis.

-

Oxidation: The sulfur atom in the methylthio group of Fenamiphos is oxidized to form fenamiphos sulfoxide (B87167) and subsequently fenamiphos sulfone. This is a common metabolic pathway for organophosphorus compounds containing a thioether linkage.

-

Hydrolysis: The phosphate (B84403) ester bond in Fenamiphos and its oxidized metabolites is hydrolyzed, leading to the cleavage of the molecule and the formation of this compound (or its sulfoxide and sulfone analogs) and the corresponding phosphate moiety.

Caption: Simplified metabolic pathway of Fenamiphos.

Mechanism of Cholinesterase Inhibition

Fenamiphos, the parent compound of this compound, exerts its toxicity by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.

The mechanism of inhibition involves the phosphorylation of the serine hydroxyl group in the active site of AChE by the organophosphate. This forms a stable, covalent bond that is slow to hydrolyze, effectively inactivating the enzyme.

Caption: Mechanism of acetylcholinesterase inhibition by organophosphates.

Conclusion

The structure of CAS 3120-74-9 has been unequivocally identified as this compound through a combination of spectroscopic methods. This in-depth technical guide has provided a summary of its physicochemical properties, a general synthesis protocol, and detailed its biological significance as a metabolite of the nematicide Fenamiphos. The elucidation of its structure and understanding its formation are critical for assessing the environmental impact and toxicological profile of its parent compound. Further research to obtain high-resolution spectral data and to optimize its synthesis would be valuable for the scientific community.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-(Methylthio)-m-cresol

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of 4-(Methylthio)-m-cresol, also known as 3-methyl-4-(methylsulfanyl)phenol. This compound serves as a key intermediate in various organic syntheses.

Core Properties and Identifiers

4-(Methylthio)-m-cresol is a substituted phenol (B47542) with a methyl and a methylthio group attached to the benzene (B151609) ring.[1][2][3] Its chemical structure and key identifiers are summarized below.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | 3-methyl-4-(methylsulfanyl)phenol[3][4] |

| CAS Number | 3120-74-9[1][2][3][4][5] |

| Molecular Formula | C₈H₁₀OS[1][2][3][4] |

| Molecular Weight | 154.23 g/mol [1][2][5] |

| InChI Key | VKALYYFVKBXHTF-UHFFFAOYSA-N[3][4][6][7] |

| SMILES | CSc1=CC=C(O)C=C1C[3][4] |

| Synonyms | MTMC, 3-Methyl-4-(methylthio)phenol[1][5] |

Physicochemical Properties

The physical and chemical properties of 4-(Methylthio)-m-cresol are crucial for its handling, storage, and application in synthesis. The compound is a solid at room temperature and is soluble in organic solvents.[1][2]

Table 2: Summary of Physicochemical Data

| Property | Value |

| Appearance | White to pale cream or light beige solid; may appear as crystals or powder.[1][3][5] |

| Melting Point | 51.5-60.5 °C[1][2][3][5] |

| Boiling Point | 151 °C at 15 mmHg[1][2][5] |

| Solubility | Insoluble in water; soluble in methanol (B129727) and chloroform.[1][2] |

| Density (estimate) | 1.1125 g/cm³[1] |

| pKa (predicted) | 9.90 ± 0.18[1] |

| Vapor Pressure | 0.001 mmHg at 25°C[1] |

Synthesis and Experimental Protocols

Synthesis of 4-(Methylthio)-m-cresol

The primary method for synthesizing 4-(Methylthio)-m-cresol is through the reaction of m-cresol (B1676322) with dimethyl disulfide in the presence of an acid catalyst.[1]

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a cooling system, add m-cresol and dimethyl disulfide.[1]

-

Catalyst Addition: Cool the mixture to 0-5 °C and slowly add 95% sulfuric acid dropwise, maintaining the temperature below 5 °C.[1]

-

Reaction: Stir the mixture at this temperature for approximately 3-5 hours.[1]

-

Work-up:

-

Purification:

Caption: Synthesis workflow for 4-(Methylthio)-m-cresol.

Analytical and Spectroscopic Data

The characterization of 4-(Methylthio)-m-cresol is typically performed using standard analytical techniques.

Gas Chromatography (GC)

Purity analysis is often conducted using gas chromatography (GC), with purities of commercially available samples typically exceeding 96-98%.[2][3][4][5]

-

Sample Preparation: Prepare a dilute solution of 4-(Methylthio)-m-cresol in a suitable solvent such as methanol or chloroform.

-

Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for the analysis of phenolic compounds.

-

Method:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium or Nitrogen.

-

-

Analysis: Inject the sample and integrate the peak areas to determine the purity of the compound.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of 4-(Methylthio)-m-cresol.

-

Nuclear Magnetic Resonance (NMR): NMR spectroscopy can be used to confirm the structure of the compound.[5]

-

Infrared (IR) Spectroscopy: FTIR data is available for this compound.[7]

-

Mass Spectrometry (MS): Mass spectra obtained via GC-MS are also available.[6]

Caption: Analytical workflow for quality control of 4-(Methylthio)-m-cresol.

Applications and Relevance

4-(Methylthio)-m-cresol is primarily used as an intermediate in organic synthesis.[1] Its most notable application is in the production of organophosphorus insecticides, such as fenthion.[1] While direct applications in drug development are not widely documented, its structural motifs (cresol and thioether) are present in various biologically active molecules. The parent compound, m-cresol, has applications as a preservative in pharmaceutical formulations, including some insulin (B600854) preparations.[8][9][10]

Safety and Handling

4-(Methylthio)-m-cresol is classified as an irritant.

-

Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[5][11]

-

Precautionary Statements: Wash skin thoroughly after handling (P264). Wear protective gloves, eye protection, and face protection (P280).[5]

-

Storage: It is recommended to store the compound at room temperature in a cool, dark place.[5][11]

Conclusion

4-(Methylthio)-m-cresol is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is straightforward, and it can be characterized by standard analytical techniques. While its primary application lies in the agrochemical industry, the study of cresol (B1669610) derivatives continues to be an area of interest for chemists and researchers in various fields.

References

- 1. chembk.com [chembk.com]

- 2. 4-(Methylthio)-m-cresol - >98.0%(GC) prefix CAS No. 3120-74-9 | Aladdin Scientific [mgt-en248.env.aladdin-e.com]

- 3. 4-(Methylthio)-m-cresol, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 4-(Methylthio)-m-cresol, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 4-(Methylthio)-m-cresol | 3120-74-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Mechanisms of m-cresol induced protein aggregation studied using a model protein cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m-Cresol- application_Chemicalbook [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. 4-(Methylthio)-m-cresol | 3120-74-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide on the Solubility of 3-Methyl-4-(methylthio)phenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility Profile

3-Methyl-4-(methylthio)phenol is a solid at room temperature and is generally described as being soluble in a range of organic solvents.[1][2] This solubility is attributed to its molecular structure, which combines a polar phenolic hydroxyl group with a less polar methylthio-substituted aromatic ring.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Chloroform | Soluble | [1][2] |

| Methanol | Soluble | [1][2] |

| Ethanol | Soluble | [1] |

| Water | Insoluble | [1] |

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various organic solvents has not been reported. To address this data gap, a standardized experimental protocol is provided below. This will allow research and development professionals to determine the precise solubility under their specific laboratory conditions.

Table 2: Quantitative Solubility of this compound (Hypothetical Data)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

| Chloroform | 25 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined |

| Toluene | 25 | Data to be determined | Data to be determined |

Note: The above table is a template for recording experimentally determined solubility data.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[3][4][5][6][7][8][9]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials or flasks with airtight seals

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a glass vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100

Molar Solubility (mol/L) = Solubility (g/L) / Molar mass of this compound (154.23 g/mol )

-

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Logical Relationship for Solubility Classification

The following diagram illustrates a logical decision-making process for classifying the solubility of a compound based on its behavior in different solvents. This can be a useful preliminary step before quantitative analysis.

Caption: Logical flow for qualitative solubility classification of an organic compound.

This guide provides the necessary framework for determining and understanding the solubility of this compound in organic solvents. By following the detailed experimental protocol, researchers can generate the critical data required for their specific applications in drug development and chemical synthesis.

References

- 1. This compound [chembk.com]

- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

synthesis pathway of 3-Methyl-4-(methylthio)phenol from m-cresol

An In-depth Technical Guide to the Synthesis of 3-Methyl-4-(methylthio)phenol from m-Cresol (B1676322)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the production of various agrochemicals and pharmaceuticals. The synthesis commences with the readily available starting material, m-cresol. This document details two primary synthetic pathways, including experimental protocols, quantitative data, and visual representations of the reaction schemes.

Direct Methylthiolation of m-Cresol

The most direct route to this compound involves the electrophilic substitution of a methylthio group onto the m-cresol ring. This can be achieved using reagents such as dimethyl disulfide or dimethyl sulfoxide (B87167).

Dimethyl Disulfide Method

This method utilizes dimethyl disulfide in the presence of a strong acid catalyst, typically sulfuric acid, to achieve the methylthiolation of m-cresol. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Experimental Protocol:

In a reaction vessel equipped with a stirrer and cooling bath, m-cresol and dimethyl disulfide are mixed. The mixture is cooled to 0°C with continuous stirring. Concentrated sulfuric acid (95%) is then added dropwise, ensuring the temperature is maintained below 5°C. After the addition is complete, the reaction is stirred at this temperature for an additional 3 hours. Following the reaction, the mixture is allowed to stand, leading to the separation of the organic and acidic layers. The organic layer is carefully separated and neutralized with a 10% sodium carbonate solution until a pH of 7-8 is achieved. The neutralized organic phase is then washed with water. Finally, the product is purified by vacuum distillation to remove any unreacted m-cresol and dimethyl disulfide, yielding this compound.[1][2]

Quantitative Data:

| Parameter | Value | Reference |

| Reactant Ratio (m-cresol:dimethyl disulfide) | Varies, typically near equimolar | [1] |

| Catalyst | 95% Sulfuric Acid | [1] |

| Reaction Temperature | 0-5 °C | [2] |

| Reaction Time | 3 hours post-addition | [2] |

| Work-up | Neutralization with 10% Na2CO3, water wash | [2] |

| Purification | Vacuum Distillation | [1][2] |

Reaction Pathway:

Caption: Direct methylthiolation of m-cresol using dimethyl disulfide.

Dimethyl Sulfoxide (DMSO) Method

An alternative direct approach involves the use of dimethyl sulfoxide as the methylthiolating agent in the presence of an activating agent such as hydrogen chloride, phosgene, or benzoyl chloride. The hydrogen chloride method is commonly employed.[1][2]

Experimental Protocol:

m-Cresol and dimethyl sulfoxide are mixed and stirred in a reaction vessel. Hydrogen chloride gas is then passed through the mixture at a controlled temperature until saturation is achieved, indicated by the escape of white fumes. An additional amount of m-cresol is added as a decomposition solvent, and the mixture is heated to drive the reaction to completion. The reaction mixture is then cooled and neutralized with a suitable base. The product is extracted with an organic solvent, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or crystallization.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Methylthiolating Agent | Dimethyl Sulfoxide (DMSO) | [1][2] |

| Activating Agent | Hydrogen Chloride (gas) | [1][2] |

| Work-up | Neutralization, extraction | [1] |

| Purification | Distillation or Crystallization | [1] |

Reaction Pathway:

Caption: Direct methylthiolation of m-cresol using dimethyl sulfoxide.

Two-Step Synthesis via Halogenation and Nucleophilic Substitution

This pathway involves the initial halogenation of m-cresol to introduce a leaving group at the 4-position, followed by a nucleophilic substitution reaction with a methylthiol source.

Step 1: Halogenation of m-Cresol

Experimental Protocol:

In a 2 L three-neck flask under a nitrogen atmosphere, 80.0 g (740 mmol) of m-cresol is dissolved in 400 mL of glacial acetic acid. The mixture is cooled to 15°C. While maintaining this temperature, 38 mL (742 mmol) of bromine is added dropwise. The reaction is stirred for 3 hours at 15°C. Upon completion, the reaction mixture is poured into 1 L of water and extracted with diethyl ether. The organic layer is separated, washed with water until neutral, and dried over anhydrous magnesium sulfate. The solvent is evaporated under reduced pressure. The resulting residue is triturated with heptane, filtered, and dried to afford 4-bromo-3-methylphenol (B31395) as a white powder.[3]

Quantitative Data:

| Parameter | Value | Reference |

| m-Cresol | 80.0 g (740 mmol) | [3] |

| Bromine | 38 mL (742 mmol) | [3] |

| Solvent | 400 mL Glacial Acetic Acid | [3] |

| Reaction Temperature | 15 °C | [3] |

| Reaction Time | 3 hours | [3] |

| Yield | 70 g (50%) | [3] |

| Melting Point | 55-56 °C | [3] |

Experimental Protocol:

This reaction is carried out without a solvent. In a suitable reaction vessel, sulfuryl chloride is slowly added to m-cresol at a controlled rate (0.5-2 g/min ). The molar ratio of sulfuryl chloride to m-cresol is maintained between 0.75-0.9:1. The reaction temperature is kept between 30-40°C. After the addition is complete, the reaction mixture is stirred for a period to ensure completion. The crude product is then purified by vacuum distillation.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Chlorinating Agent | Sulfuryl Chloride | [4] |

| Molar Ratio (SO₂Cl₂:m-cresol) | 0.75-0.9 : 1 | [4] |

| Reaction Temperature | 30-40 °C | [4] |

| Solvent | None | [4] |

| Purification | Vacuum Distillation | [4] |

| Melting Point | 63-65 °C | |

| Boiling Point | 235-239 °C |

Step 2: Nucleophilic Substitution to Introduce the Methylthio Group

This step involves the reaction of the halogenated m-cresol with a methylthiolating agent, such as sodium thiomethoxide or methyl mercaptan in the presence of a base. While a specific literature procedure for this exact transformation was not found in the initial search, a general protocol based on established nucleophilic aromatic substitution reactions is provided.

General Experimental Protocol:

In a reaction flask under an inert atmosphere, 4-bromo-3-methylphenol or 4-chloro-3-methylphenol (B1668792) is dissolved in a suitable polar aprotic solvent such as DMF or DMSO. Sodium thiomethoxide (or a mixture of methyl mercaptan and a strong base like sodium hydride or sodium hydroxide) is added portion-wise at room temperature. The reaction mixture is then heated to a temperature between 80-120°C and monitored by TLC or GC for the disappearance of the starting material. After completion, the reaction is cooled to room temperature and quenched with water. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to yield this compound.

Reaction Pathway:

Caption: Two-step synthesis of this compound from m-cresol.

Summary and Comparison of Pathways

| Pathway | Advantages | Disadvantages |

| Direct Methylthiolation (Dimethyl Disulfide) | Single step, potentially more atom-economical. | Use of corrosive sulfuric acid, potential for side reactions and purification challenges. |

| Direct Methylthiolation (DMSO) | Avoids the use of dimethyl disulfide. | Requires handling of corrosive HCl gas and may have complex reaction byproducts. |

| Two-Step Synthesis | Potentially higher regioselectivity and cleaner reaction for the first step. | Longer overall synthesis, requires isolation of an intermediate, second step involves potentially odorous thiols. |

The choice of synthetic route will depend on factors such as available equipment, scale of the reaction, and desired purity of the final product. For large-scale industrial production, the direct methods may be preferred for their simplicity, while the two-step synthesis might be more suitable for laboratory-scale synthesis where higher purity is a primary concern.

References

The Unseen Environmental Journey of a Pesticide Metabolite: 3-Methyl-4-(methylthio)phenol

A Technical Guide for Researchers and Drug Development Professionals on the Natural Occurrence and Environmental Fate of 3-Methyl-4-(methylthio)phenol

Introduction

This compound, a sulfur-containing aromatic compound, is not known to occur naturally in the environment in any significant amount. Its primary relevance stems from its role as a key metabolite of the organophosphate nematicide, Fenamiphos. As such, its presence in soil and water ecosystems is intrinsically linked to the agricultural use of its parent compound. Understanding the environmental journey of this compound, from its formation through degradation to its potential ecological impact, is crucial for a comprehensive environmental risk assessment of Fenamiphos and for the development of safer agricultural practices. This technical guide provides an in-depth overview of the current scientific understanding of the natural occurrence and environmental fate of this important metabolite.

Natural Occurrence: A Byproduct of Human Activity

Current scientific literature does not indicate any significant natural sources of this compound. Its detection in the environment is consistently associated with the degradation of Fenamiphos, a widely used nematicide for the control of nematode pests in a variety of crops. Therefore, its "natural occurrence" is more accurately described as an environmental footprint resulting from anthropogenic activities.

Formation from Fenamiphos

The primary pathway for the formation of this compound in the environment is through the microbial and chemical degradation of Fenamiphos in soil and water. The degradation of Fenamiphos is a multi-step process, with this compound being a key hydrolysis product.

Fenamiphos Degradation Pathway

The environmental degradation of Fenamiphos primarily involves two key transformations: oxidation of the methylthio group and hydrolysis of the phosphate (B84403) ester bond.

-

Oxidation: The sulfur atom in the methylthio group of Fenamiphos is susceptible to oxidation, leading to the formation of Fenamiphos sulfoxide (B87167) (FSO) and subsequently Fenamiphos sulfone (FSO2). These transformation products are often more mobile and persistent than the parent compound.

-

Hydrolysis: The phosphate ester bond in Fenamiphos, FSO, and FSO2 can be cleaved through hydrolysis, which can be both a chemical (abiotic) and biological (biotic) process. The hydrolysis of the P-O-Aryl bond in these compounds releases the phenolic moiety, resulting in the formation of this compound (from Fenamiphos), 3-methyl-4-(methylsulfinyl)phenol (from FSO), and 3-methyl-4-(methylsulfonyl)phenol (from FSO2).

Environmental Fate of this compound

Once formed, the environmental fate of this compound is governed by a combination of biotic and abiotic degradation processes, as well as its potential for transport and sorption in the environment.

Biodegradation

While specific studies on the biodegradation of this compound are limited, the degradation of structurally similar phenolic compounds, such as cresols and other methylthiophenols, has been investigated. These studies suggest that microbial degradation is a key process for the removal of such compounds from the environment.

Potential Biodegradation Pathways:

Based on the degradation of analogous compounds, the biodegradation of this compound is likely to proceed through the following steps:

-

Hydroxylation: The aromatic ring is a primary target for microbial attack. Monooxygenase or dioxygenase enzymes could introduce additional hydroxyl groups to the ring, making it more susceptible to cleavage.

-

Ring Cleavage: The hydroxylated aromatic ring can then be cleaved by dioxygenase enzymes, either through an ortho- or meta-cleavage pathway. This breaks open the stable aromatic structure, forming aliphatic intermediates.

-

Further Metabolism: The resulting aliphatic compounds are then further metabolized through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, ultimately leading to mineralization (conversion to CO2, water, and biomass).

Abiotic Degradation

Abiotic degradation processes, such as photolysis and chemical hydrolysis, may also contribute to the transformation of this compound in the environment.

-

Photolysis: Phenolic compounds can undergo phototransformation in the presence of sunlight, particularly in surface waters. The energy from sunlight can lead to the formation of reactive oxygen species that can degrade the compound.

-

Chemical Hydrolysis: While the phenolic hydroxyl group is generally stable to hydrolysis, other functional groups in potential transformation products could be susceptible to chemical breakdown under certain pH and temperature conditions.

Environmental Persistence and Mobility

The persistence and mobility of this compound in the environment are influenced by its physicochemical properties and the characteristics of the environmental matrix.

| Property | Value | Implication for Environmental Fate |

| Water Solubility | Insoluble in water[1] | Low mobility in aqueous systems, potential for sorption to soil and sediment. |

| Vapor Pressure | 0.001 mmHg at 25°C[1] | Low volatility, unlikely to be transported significantly in the atmosphere. |

| pKa | 9.90 ± 0.18 (Predicted)[1] | Will exist predominantly in its neutral form in most environmental compartments, affecting its sorption and bioavailability. |

Table 1: Physicochemical Properties of this compound and their Environmental Implications.

Ecotoxicological Profile

Direct ecotoxicological data for this compound is not extensively available. However, the toxicity of its parent compound, Fenamiphos, and its primary metabolites, FSO and FSO2, has been studied. Generally, phenolic compounds can exhibit toxicity to a range of aquatic and terrestrial organisms. The ecotoxicity of this compound would need to be specifically assessed to determine its environmental risk.

Experimental Protocols

The analysis of this compound in environmental samples typically involves extraction followed by chromatographic separation and detection.

Sample Preparation and Extraction

For Soil and Sediment Samples:

-

Solvent Extraction: A representative sample is extracted with a suitable organic solvent or a mixture of solvents (e.g., acetone, methanol, or acetonitrile).

-

Cleanup: The extract may require a cleanup step to remove interfering co-extractives. This can be achieved using techniques like solid-phase extraction (SPE).

For Water Samples:

-

Solid-Phase Extraction (SPE): The water sample is passed through an SPE cartridge containing a sorbent that retains the analyte. The analyte is then eluted with a small volume of an organic solvent.

-

Liquid-Liquid Extraction (LLE): The analyte is partitioned from the water sample into an immiscible organic solvent.

Analytical Instrumentation

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. Derivatization may be required to improve the chromatographic properties of the phenolic analyte.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is well-suited for the analysis of polar and non-volatile compounds and often does not require derivatization.

Conclusion

This compound is an environmentally relevant transformation product of the nematicide Fenamiphos. While its natural occurrence is negligible, its formation in agricultural soils and subsequent environmental fate are of significant interest for environmental risk assessment. Further research is needed to fully elucidate its biodegradation pathways, determine its environmental persistence and mobility, and characterize its ecotoxicological profile. The development of specific and sensitive analytical methods is also crucial for monitoring its presence in various environmental compartments. A comprehensive understanding of the entire life cycle of this metabolite, from its formation to its ultimate fate, will contribute to more sustainable agricultural practices and better protection of our ecosystems.

References

An In-depth Technical Guide to the Spectral Data Interpretation of 3-Methyl-4-(methylthio)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 3-Methyl-4-(methylthio)phenol, a key intermediate in various chemical syntheses. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification and quality control. This document presents the available spectral data in a structured format, outlines the experimental protocols for data acquisition, and provides a logical workflow for spectral interpretation.

Spectral Data Presentation

The structural confirmation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.13 | m | Aromatic CH |

| ~6.67 | m | Aromatic CH |

| ~5.11 | s | Phenolic OH |

| ~2.37 | s | Ar-CH₃ |

| ~2.32 | s | S-CH₃ |

Solvent: CDCl₃, Instrument Frequency: 90 MHz. Data sourced from ChemicalBook.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly provided in numerical format in the searched sources, but is available on ChemicalBook. | C-OH |

| Data not explicitly provided in numerical format in the searched sources, but is available on ChemicalBook. | C-S |

| Data not explicitly provided in numerical format in the searched sources, but is available on ChemicalBook. | Quaternary Aromatic C |

| Data not explicitly provided in numerical format in the searched sources, but is available on ChemicalBook. | Aromatic CH |

| Data not explicitly provided in numerical format in the searched sources, but is available on ChemicalBook. | Ar-CH₃ |

| Data not explicitly provided in numerical format in the searched sources, but is available on ChemicalBook. | S-CH₃ |

Note: While the availability of the ¹³C NMR spectrum is confirmed, specific peak values were not found in a readily tabular format in the initial search. Researchers are advised to consult the spectrum directly on platforms such as ChemicalBook for detailed analysis.

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (phenolic) |

| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1200 | Medium | C-O stretch (phenolic) |

| ~700-600 | Medium | C-S stretch |

Note: The IR spectrum is available on ChemicalBook. The provided values are characteristic absorptions for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Putative Fragment |

| 154 | 100 | [M]⁺ (Molecular Ion) |

| 139 | 48.4 | [M-CH₃]⁺ |

| 95 | 16.4 | [M-SCH₃-CO]⁺ |

| 77 | 13.5 | [C₆H₅]⁺ |

| 45 | 32.8 | [CHS]⁺ |

Ionization Method: Electron Ionization (EI) at 75 eV. Data sourced from ChemicalBook.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for reproducing the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Spectral Interpretation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the combined spectral data.

Caption: Logical workflow for spectral data interpretation.

This guide provides a foundational understanding of the spectral characteristics of this compound. For definitive structural confirmation and purity assessment, it is recommended to compare the acquired data with a certified reference standard.

References

The Toxicology and Safety Profile of 3-Methyl-4-(methylthio)phenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the currently available toxicological and safety information for 3-Methyl-4-(methylthio)phenol. It is intended for informational purposes for a scientific audience and should not be used for clinical or regulatory decision-making without further expert consultation and data generation. A significant lack of specific toxicological data for this compound necessitates a cautious interpretation of the information presented, which often relies on data from related compounds and general principles of toxicology.

Executive Summary

This compound is a phenolic compound primarily known as a metabolite of the organophosphate nematicide and insecticide, Fenamiphos (B133129). While the toxicology of Fenamiphos and its primary oxidative metabolites (sulfoxide and sulfone) has been studied, there is a notable scarcity of specific toxicological data for this compound itself. This guide synthesizes the available information, including its metabolic origins, limited ecotoxicity data for related phenolic metabolites, and inferred potential hazards based on the broader class of phenolic compounds. Standard experimental protocols for assessing the toxicology of such a compound are also provided to guide future research.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference(s) |

| CAS Number | 3120-74-9 | [1] |

| Molecular Formula | C₈H₁₀OS | [1] |

| Molecular Weight | 154.23 g/mol | [1] |

| Appearance | Off-White to Light Beige Solid | |

| Melting Point | 56-60 °C | |

| Boiling Point | 151 °C / 15mmHg | [2] |

| Solubility | Insoluble in water; Soluble in Chloroform, Methanol | [2][3] |

Metabolism and Toxicokinetics

This compound is a known metabolite of Fenamiphos. The metabolic pathway involves the oxidation of the thioether group of Fenamiphos to form fenamiphos sulfoxide (B87167) and fenamiphos sulfone, followed by hydrolysis of the phosphate (B84403) ester bond to yield the corresponding phenols[4].

There is a lack of specific data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in mammalian systems.

Toxicological Data

Direct and quantitative toxicological data for this compound is largely unavailable in the public domain. The following sections summarize the existing information, which is primarily qualitative or derived from studies on related compounds.

Acute Toxicity

No specific LD50 (median lethal dose) or LC50 (median lethal concentration) values for this compound have been identified in the available literature. General hazard classifications indicate that it is an irritant to the skin, eyes, and respiratory system[5].

Subchronic and Chronic Toxicity

There are no available studies on the subchronic or chronic toxicity of this compound in any species. Therefore, a No-Observed-Adverse-Effect Level (NOAEL) has not been established.

Genotoxicity

Specific genotoxicity data for this compound is not available. However, a safety assessment of the structurally related compound, o-(Methylthio)-phenol, found it to be positive for both cytotoxicity and genotoxicity in the in vitro BlueScreen assay, both with and without metabolic activation[6]. This suggests that this compound may also have genotoxic potential and warrants further investigation.

Carcinogenicity

No carcinogenicity studies have been conducted on this compound.

Reproductive and Developmental Toxicity

There is no available data on the reproductive or developmental toxicity of this compound.

Endocrine Disruption

A study on the photo-transformed products of Fenthion, another organophosphate insecticide, identified this compound as a minor product with weak estrogenic activity. The study utilized a yeast two-hybrid assay incorporating the human estrogen receptor alpha (hERα).

Ecotoxicity

Studies on the acute toxicity of Fenamiphos and its metabolites to the cladoceran Daphnia carinata and the microalgae Pseudokirchneriella subcapitata and Chlorococcum sp. have been conducted. For Daphnia carinata, the phenolic metabolites, including this compound (referred to as F. phenol (B47542) in the study), were not toxic up to 500 µg/L, suggesting that hydrolysis of Fenamiphos leads to detoxification for this species[7]. In contrast, for the algal species, the phenolic metabolites were found to be more toxic than the parent compound, Fenamiphos[8].

Table 2: Summary of Available Toxicological Data

| Endpoint | Species/Test System | Result | Reference(s) |

| Acute Toxicity | - | Data not available | - |

| Genotoxicity | - | Data not available | - |

| Endocrine Activity | Yeast two-hybrid assay (hERα) | Weak estrogenic activity | - |

| Ecotoxicity | Daphnia carinata | Not toxic up to 500 µg/L | [7] |

| Ecotoxicity | Pseudokirchneriella subcapitata, Chlorococcum sp. | More toxic than Fenamiphos | [8] |

Experimental Protocols

Given the lack of specific data, the following sections detail standardized experimental protocols that would be appropriate for assessing the toxicological profile of this compound.

General Experimental Workflow for Toxicological Assessment

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

Objective: To assess the potential of this compound to induce gene mutations in bacteria.

Methodology:

-

Test Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) are used to detect different types of mutations (frameshift and base-pair substitutions).

-

Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to identify direct-acting mutagens and those that require metabolic activation.

-

Procedure (Plate Incorporation Method):

-

Varying concentrations of this compound, the bacterial tester strain, and (if applicable) the S9 mix are added to molten top agar (B569324).

-

The mixture is poured onto minimal glucose agar plates.

-

Plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted. A dose-dependent increase in revertant colonies that is at least double the background rate is considered a positive result[9][10].

In Vitro Mammalian Cell Chromosome Aberration Test

Objective: To determine the potential of this compound to induce structural chromosomal aberrations in cultured mammalian cells.

Methodology:

-

Cell Lines: Human peripheral blood lymphocytes or established cell lines like Chinese Hamster Ovary (CHO) cells are commonly used[11][12].

-

Treatment: Cells are exposed to various concentrations of this compound for a short (e.g., 3-6 hours) and long (e.g., 24 hours) duration, with and without S9 metabolic activation.

-

Harvesting and Staining: After treatment, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, fixed, and stained (e.g., with Giemsa).

-

Analysis: Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges). A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result[13].

In Vivo Rodent Uterotrophic Assay

Objective: To assess the potential estrogenic or anti-estrogenic activity of this compound in vivo.

Methodology:

-

Animal Model: Immature or ovariectomized female rats or mice are used[14][15].

-

Dosing: Animals are administered this compound via oral gavage or subcutaneous injection for three consecutive days. A positive control (e.g., 17α-ethinylestradiol) and a vehicle control are included.

-

Endpoint Measurement: On the day after the final dose, animals are euthanized, and the uteri are excised and weighed (wet and blotted weight).

-

Data Analysis: A statistically significant increase in uterine weight compared to the vehicle control indicates estrogenic activity[16][17]. To test for anti-estrogenic activity, the compound is co-administered with the positive control, and a significant reduction in the expected uterine weight increase is assessed.

Signaling Pathways of Concern

Given the phenolic structure of this compound and its reported weak estrogenic activity, the primary signaling pathway of concern is the Estrogen Receptor (ER) signaling pathway .

Conclusion and Future Directions

The available data on the toxicology and safety of this compound is insufficient to conduct a comprehensive risk assessment. While its role as a metabolite of Fenamiphos is established, its intrinsic toxicological properties remain largely uncharacterized. The weak estrogenic activity reported warrants further investigation, as do the potential genotoxic effects suggested by data on a structurally related compound.

To adequately characterize the safety profile of this compound, the following studies are recommended:

-

Acute toxicity studies (oral, dermal, inhalation) to determine LD50/LC50 values.

-

A comprehensive in vitro genotoxicity battery , including the Ames test and a mammalian cell chromosome aberration assay.

-

In vivo genotoxicity testing (e.g., micronucleus test) if in vitro assays are positive.

-

Repeated dose toxicity studies (e.g., 28-day or 90-day) to identify target organs and establish a NOAEL.

-

Reproductive and developmental toxicity screening studies .

-

In-depth endocrine activity profiling , including estrogen receptor binding assays and uterotrophic assays.

-

Toxicokinetic studies to understand the ADME properties of the compound.

The generation of these data is crucial for any future consideration of this compound in drug development or for a complete understanding of the risks associated with exposure to its parent compound, Fenamiphos.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. This compound(3120-74-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Fenamiphos | C13H22NO3PS | CID 31070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 97 3120-74-9 [sigmaaldrich.com]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. Toxicity of fenamiphos and its metabolites to the cladoceran Daphnia carinata: the influence of microbial degradation in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Investigating the Mutagenic Effects of Three Commonly Used Pulpotomy Agents Using the Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mutagenicity Assessment of Homologous Series of Methyl Ester Sulphonates (MES) Using the Bacterial Reverse Mutation (Ames) Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chromosomal aberrations and sister chromatid exchange tests in Chinese hamster ovary cells in vitro. IV. Results with 15 chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluating Solvent Safety in Chromosome Aberration Assays for Genetic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Immature uterotrophic assay is more sensitive than ovariectomized uterotrophic assay for the detection of estrogenicity of p-nonylphenol in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The immature mouse is a suitable model for detection of estrogenicity in the uterotropic bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Uterotrophic assay, Hershberger assay, and subacute oral toxicity study of 4,4 -[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis[phenol] based on the OECD draft protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Increasing the sensitivity of the rodent uterotrophic assay to estrogens, with particular reference to bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]

fenamiphos metabolite identification and structure

An In-depth Technical Guide to the Identification and Structural Elucidation of Fenamiphos (B133129) Metabolites

Introduction

Fenamiphos, an organophosphate nematicide and insecticide, is utilized to control a wide range of nematodes and other pests in various agricultural settings, including tobacco, turf, bananas, and citrus fruits.[1] Its mode of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][3] Due to its toxicity and potential environmental impact, understanding the metabolic fate of fenamiphos is crucial for assessing food safety, environmental persistence, and overall risk. This guide provides a comprehensive overview of the primary metabolites of fenamiphos, their chemical structures, and the analytical methodologies employed for their identification and quantification.

Metabolic Pathways of Fenamiphos

The biotransformation of fenamiphos in plants, soil, and animals follows a well-defined pathway primarily involving oxidation and subsequent hydrolysis.[4][5]

-

Thiooxidation : The initial and most rapid metabolic step is the oxidation of the methylthio group (-SCH₃) of the parent fenamiphos molecule. This reaction is biologically mediated and results in the formation of fenamiphos sulfoxide (B87167) (FSO).[5][6] This metabolite is often the major component of the total residue.[4]

-

Further Oxidation : Fenamiphos sulfoxide can be further oxidized, though typically at a slower rate, to form fenamiphos sulfone (FSO₂).[6][7]

-

Hydrolysis and Conjugation : Both the parent compound and its oxidized metabolites (FSO and FSO₂) can undergo hydrolysis, which cleaves the phosphate (B84403) ester bond. This detoxification step results in the formation of their corresponding phenolic derivatives: fenamiphos phenol, fenamiphos sulfoxide phenol, and fenamiphos sulfone phenol.[4][5] In plants and animals, these phenols can be further conjugated with molecules like glucose or sulfate (B86663) to increase their water solubility and facilitate excretion.[4][5]

The primary metabolic pathway of fenamiphos is illustrated below.

Chemical Structures of Key Metabolites

The core structures of fenamiphos and its primary oxidative and hydrolytic metabolites are detailed below.

| Compound | IUPAC Name | Molecular Formula | CAS Number |

| Fenamiphos | N-[ethoxy-(3-methyl-4-methylsulfanylphenoxy)phosphoryl]propan-2-amine | C₁₃H₂₂NO₃PS | 22224-92-6[3] |

| Fenamiphos Sulfoxide | N-[ethoxy-(3-methyl-4-methylsulfinylphenoxy)phosphoryl]propan-2-amine | C₁₃H₂₂NO₄PS | 31972-43-7[8] |

| Fenamiphos Sulfone | N-[ethoxy-(3-methyl-4-methylsulfonylphenoxy)phosphoryl]propan-2-amine | C₁₃H₂₂NO₅PS | 31972-44-8 |

| Fenamiphos Sulfoxide Phenol | 3-methyl-4-(methylsulfinyl)phenol | C₈H₁₀O₂S | 32553-38-9 |

| Fenamiphos Sulfone Phenol | 3-methyl-4-(methylsulfonyl)phenol | C₈H₁₀O₃S | 32553-39-0 |

Quantitative Analysis of Metabolites

Quantitative analysis reveals the distribution and concentration of fenamiphos and its metabolites across different biological and environmental matrices. The data underscores the rapid conversion of fenamiphos to its sulfoxide derivative.

Table 1: Metabolite Distribution in Rat Excreta (Data sourced from a study on rats dosed with [¹⁴C]fenamiphos)[5]

| Metabolite | Percentage of Total Recovered Radioactivity (%) |

| Fenamiphos Sulfoxide Phenol Sulfate | 40 - 54 |

| Fenamiphos Sulfoxide Phenol | 13 - 22 |

| OH-FSO₂P-Sulfate | ~10 (in specific dose groups) |

Table 2: Residue Levels in Various Crops (Combined toxic residue of fenamiphos, fenamiphos sulfoxide, and fenamiphos sulfone)[4]

| Crop | Application Rate (kg a.i./ha) | Pre-Harvest Interval (days) | Average Residue (mg/kg) |

| Sweet Potatoes | 4.0 - 6.72 | 108 - 143 | 0.01 |

| Soybeans (green bean) | 11.2 | 75 - 117 | 0.04 |

| Soybeans (green vine) | 11.2 | 75 - 117 | 2.9 |

| Strawberries | 16.5 - 22.5 | 36 - 121 | 0.2 |

| Tangerines (pulp) | 33.6 | 247 - 251 | 0.02 |

Experimental Protocols for Identification and Quantification

The analysis of fenamiphos and its metabolites requires sensitive and selective analytical techniques to handle complex matrices like soil and biological tissues.[9] The most common methods are based on chromatography coupled with specific detectors.[1]

Protocol 1: Sample Preparation (Solvent Extraction for Soil)

This protocol is adapted from established methods for extracting fenamiphos and its metabolites from soil samples.[10]

-

Sample Collection & Weighing : Weigh 50 g of a control soil sample into a boiling flask. For recovery experiments, fortify the sample by adding a known volume of a standard spiking solution to produce the desired concentration (e.g., 10 ppb or 100 ppb).[10]

-

Extraction : Add an appropriate volume of extraction solvent, such as a 50:50 mixture of dichloromethane (B109758) and acetone, to the soil sample. Macerate the sample three times for three minutes each.

-

Filtration & Drying : Filter the extract through anhydrous sodium sulfate to remove residual water.

-

Concentration : Evaporate the solvent to dryness using a gentle stream of nitrogen.

-

Reconstitution : Dissolve the final residue in a small, precise volume of a suitable solvent (e.g., 1 mL of ethyl acetate) for instrumental analysis.[10]

Protocol 2: Instrumental Analysis by GC-NPD

This protocol describes the determination of fenamiphos and its metabolites using Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD), a technique highly sensitive to phosphorus-containing compounds.

-

Instrumentation : A gas chromatograph equipped with an NPD is used.

-

Chromatographic Column : A suitable capillary column, such as one with a non-polar or mid-polar stationary phase, is installed.

-

Temperature Program :

-

Injector Temperature : 270 °C

-

Detector Temperature : 300 °C

-

Oven Temperature : Maintain an isothermal temperature of 230 °C.

-

-

Gas Flows : Use nitrogen or helium as the carrier gas at an optimized flow rate.

-

Injection : Inject 1-2 µL of the reconstituted sample extract in splitless mode.[11]

-

Quantification : Create a calibration curve by injecting a series of external standards of fenamiphos, fenamiphos sulfoxide, and fenamiphos sulfone at known concentrations. Identify and quantify the analytes in the sample by comparing their retention times and peak areas to those of the standards.

Protocol 3: Instrumental Analysis by LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a highly selective and sensitive technique for analyzing fenamiphos and its metabolites, especially in complex food matrices.[1][11]

-

Instrumentation : An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.[11]

-

Chromatographic Column : A reversed-phase C18 column is typically used.

-

Mobile Phase : A gradient elution using:

-

Mobile Phase A : 0.1% formic acid in water[11]

-

Mobile Phase B : 0.1% formic acid in methanol (B129727) or acetonitrile[11]

-

-

Gradient Program : A typical gradient might start at a low percentage of organic phase (e.g., 2% B), ramp up to a high percentage (e.g., 95% B) to elute the analytes, and then return to initial conditions for column re-equilibration. The total run time is typically under 10 minutes.[11]

-

Mass Spectrometry :

-

Ionization Mode : Electrospray Ionization (ESI) in positive mode.

-

Detection Mode : Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for fenamiphos and each metabolite are monitored for unambiguous identification and quantification.

-

-

Quantification : Sample extracts are spiked with an internal standard before analysis.[11] Quantification is achieved by comparing the analyte-to-internal standard peak area ratio against a matrix-matched calibration curve.

The general workflow for analyzing pesticide metabolites using modern chromatographic techniques is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. Fenamiphos (Ref: BAY 68138) [sitem.herts.ac.uk]

- 3. Fenamiphos | C13H22NO3PS | CID 31070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 300. Fenamiphos (WHO Pesticide Residues Series 4) [inchem.org]

- 5. fao.org [fao.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Fenamiphos sulfoxide | C13H22NO4PS | CID 36027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Innovative Analytical Approaches for Food Pesticide Residue Detection: Towards One Health-Oriented Risk Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 11. Evaluation of Metabolism of a Defined Pesticide Mixture through Multiple In Vitro Liver Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biochemical Role of 3-Methyl-4-(methylthio)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-4-(methylthio)phenol (MMP), a primary metabolite of the organophosphate insecticide and nematicide Fenamiphos, has garnered scientific interest due to its potential biochemical activities. This technical guide provides a comprehensive overview of the known biochemical roles of MMP, with a particular focus on its estrogenic activity and metabolic fate. This document synthesizes available data on its interaction with estrogen receptors, its metabolism in both bacterial and mammalian systems, and provides relevant experimental methodologies for its study.

Introduction